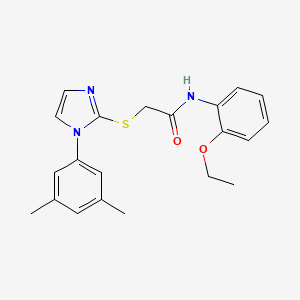
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-fluoro-3-methylpyrazole-4-carboxylic acid or FMPCA, is a heterocyclic compound that is widely used in scientific research. It is a versatile and important building block for a variety of organic syntheses and has been used in the synthesis of many biologically active compounds. This article will discuss the synthesis method of FMPCA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, potential future directions for research into this compound will be discussed.
科学的研究の応用
FMPCA has a wide range of applications in scientific research. One of the most important applications is in the synthesis of biologically active compounds, such as drugs and other compounds used in medicinal research. It has also been used in the synthesis of polymers materials, such as polyurethanes and polyesters, which have a wide range of applications in industry. Additionally, FMPCA has been used in the synthesis of dyes and pigments, which are used in various industrial processes.
作用機序
The mechanism of action of FMPCA is not well understood. However, it is believed that the compound reacts with nucleophiles, such as amines, thiols, and sulfides, to form covalent bonds. This reaction results in the formation of new compounds, which can be used in various scientific applications. Additionally, FMPCA may be able to react with other compounds, such as enzymes, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPCA are not well understood. However, it is believed that the compound may have some effect on the nervous system, as it has been found to interact with certain neurotransmitters. Additionally, it has been shown to have some effect on the immune system, as it has been found to interact with certain cytokines.
実験室実験の利点と制限
The main advantage of using FMPCA in lab experiments is its versatility. It can be used in a variety of applications, such as the synthesis of drugs and other compounds used in medicinal research, as well as in the synthesis of polymers materials, dyes, and pigments. Additionally, FMPCA is relatively easy to synthesize and is available in a variety of forms, making it suitable for a wide range of experiments.
However, there are some limitations to using FMPCA in lab experiments. For example, the compound can be toxic if inhaled or ingested, and it can irritate the skin and eyes. Additionally, the compound can be unstable in certain conditions, such as high temperatures, and can decompose rapidly.
将来の方向性
There are a variety of potential future directions for research into FMPCA. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of drugs and other compounds used in medicinal research, as well as its potential use in the synthesis of polymers materials, dyes, and pigments. Additionally, further research could be conducted into its potential toxicity and its stability in different conditions. Finally, further research could be conducted into its potential use in the synthesis of other compounds and its potential use in other applications.
合成法
FMPCA can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-fluorobenzaldehyde and 4-methylpyrazole-3-carboxylic acid in the presence of a suitable catalyst such as p-toluenesulfonic acid (PTSA). The reaction is carried out in a polar solvent such as ethanol or methanol and results in the formation of FMPCA. Another method for the synthesis of FMPCA is the reaction of 4-fluorobenzaldehyde and 4-methylpyrazole-3-carboxylic acid in the presence of PTSA and a suitable base such as sodium hydroxide. This method is more efficient and results in higher yields than the first method.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)16-15(17(21)22)10-20(19-16)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBEWVMMQNFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluoro-2-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2853880.png)
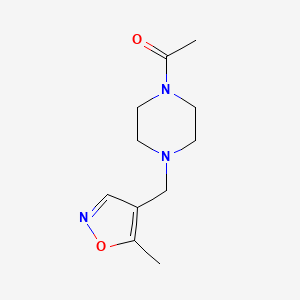
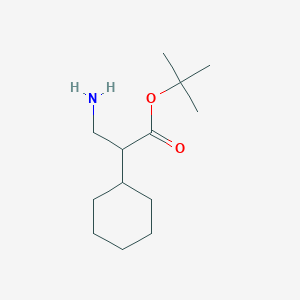
![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)
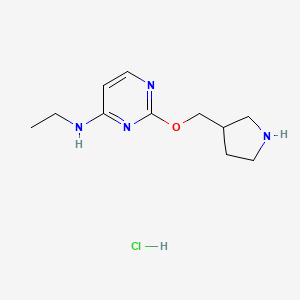
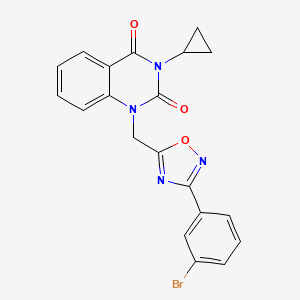

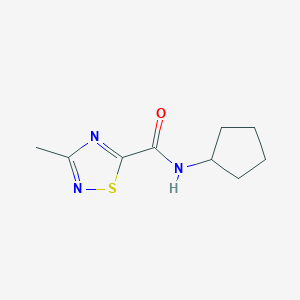
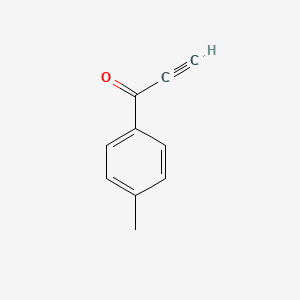
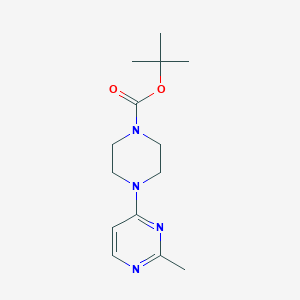
![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
